REACTION_CXSMILES
|
[S:1]([F:13])([O:4][C:5](F)(F)C(F)=C(F)F)(=[O:3])=[O:2].[F:14][C:15]([F:22])([F:21])[C:16]([F:20])=C(F)F.[B].B(OC)(OC)[O:25]C>>[C:15]([CH:16]([S:1]([F:13])(=[O:3])=[O:2])[F:20])([F:22])([F:21])[F:14].[C:5](=[O:4])=[O:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC(C(=C(F)F)F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
hexafluoropropylene sultone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
England prepared FAF
|
Type
|
CUSTOM
|
Details
|
at 0°-100° C
|
Type
|
CUSTOM
|
Details
|
to separate from FAF by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(F)S(=O)(=O)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |